Bezafibrate

Catalog No.
S521072
CAS No.
41859-67-0
M.F
C19H20ClNO4
M. Wt
361.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bezafibrate

CAS Number

41859-67-0

Product Name

Bezafibrate

IUPAC Name

2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoic acid

Molecular Formula

C19H20ClNO4

Molecular Weight

361.8 g/mol

InChI

InChI=1S/C19H20ClNO4/c1-19(2,18(23)24)25-16-9-3-13(4-10-16)11-12-21-17(22)14-5-7-15(20)8-6-14/h3-10H,11-12H2,1-2H3,(H,21,22)(H,23,24)

InChI Key

IIBYAHWJQTYFKB-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl

Solubility

54.3 [ug/mL] (The mean of the results at pH 7.4)
1.55e-03 g/L

Synonyms

Azufibrat, Béfizal, Befibrat, Beza Lande, Beza Puren, Beza-Lande, Beza-Puren, Bezabeta, Bezacur, Bezafibrat PB, Bezafibrate, Bezafisal, Bezalip, Bezamerck, BM 15.075, BM-15.075, BM15.075, Cedur, Difaterol, durabezur, Eulitop, Lipox, Reducterol, Regadrin B, Sklerofibrat, Solibay

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl

Description

The exact mass of the compound Bezafibrate is 361.10809 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.55e-03 g/l>54.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758174. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Isobutyrates - Fibric Acids. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals -> Cardiovascular system -> Lipid modifying agents -> Lipid modifying agents, plain -> Fibrates -> Antilipemics. However, this does not mean our product can be used or applied in the same or a similar way.
  • Understanding Lipid Metabolism

    Bezafibrate's mechanism of action involves activating peroxisome proliferator-activated receptor alpha (PPARα) which plays a crucial role in regulating fatty acid metabolism []. Studies investigate how Bezafibrate influences gene expression and enzyme activity related to lipid breakdown and uptake, providing insights into fat metabolism pathways.

  • Non-alcoholic Fatty Liver Disease (NAFLD)

    NAFLD is a growing health concern. Bezafibrate's ability to improve lipid profiles has led researchers to explore its effectiveness in managing NAFLD. Studies examine Bezafibrate's impact on liver fat content, inflammation, and disease progression [].

  • Cardiovascular Disease (CVD) Prevention

    Bezafibrate's cholesterol-lowering properties and potential anti-inflammatory effects make it a candidate for CVD prevention research. Studies assess Bezafibrate's ability to reduce cardiovascular risk factors and improve outcomes in patients at high risk of CVD [].

  • Metabolic Syndrome

    Metabolic syndrome is a cluster of conditions including high blood pressure, insulin resistance, and abnormal cholesterol levels. Bezafibrate's effects on various metabolic parameters make it a potential tool for studying and managing metabolic syndrome. Research explores Bezafibrate's influence on insulin sensitivity, blood sugar control, and overall metabolic health in individuals with metabolic syndrome [].

Bezafibrate is a lipid-lowering medication primarily used to treat hyperlipidemia, characterized by elevated levels of cholesterol and triglycerides in the blood. It belongs to the fibrate class of drugs and is known for its ability to reduce low-density lipoprotein cholesterol while increasing high-density lipoprotein cholesterol. The chemical structure of bezafibrate is represented by the formula C₁₉H₂₀ClNO₄, with a molar mass of 361.82 g/mol . It was patented in 1971 and approved for medical use in 1978, making it one of the earlier medications in its class .

The exact mechanism by which Bezafibrate lowers cholesterol is not fully understood, but it likely involves several effects:

  • Increased lipoprotein lipase activity: Bezafibrate appears to activate an enzyme called lipoprotein lipase, which helps break down triglycerides in the blood [].
  • Reduced cholesterol synthesis: Bezafibrate may decrease the production of LDL cholesterol in the liver.
  • Increased excretion of bile acids: Bezafibrate promotes the excretion of bile acids, which are essential for cholesterol absorption. Increased bile acid excretion leads to the removal of cholesterol from the body [].

Bezafibrate is generally well-tolerated, but potential side effects include:

  • Stomach upset
  • Muscle pain
  • Gallstones
  • Increased risk of bleeding (when taken with anticoagulant medications) []
, particularly hydrolysis, which can affect its stability. Under acidic or basic conditions, the amide group can hydrolyze, resulting in the formation of alcohol and carboxylic acid . Additionally, the ether group may break down during acid hydrolysis, while the aromatic halide group can undergo hydroxylation to form phenolic compounds . These reactions highlight the compound's susceptibility to degradation, particularly in liquid media.

The primary mechanism of action for bezafibrate involves its role as an agonist for peroxisome proliferator-activated receptor alpha (PPARα). This interaction enhances lipid metabolism and promotes the oxidation of fatty acids, leading to decreased triglyceride levels and increased high-density lipoprotein cholesterol levels . Clinical studies have shown that bezafibrate not only lowers lipid levels but also has potential benefits in improving insulin sensitivity and delaying the progression of diabetes in patients with metabolic syndrome .

The synthesis of bezafibrate typically involves a Williamson ether synthesis. In this process, p-chlorobenzamide of tyramine reacts with ethyl 2-bromo-2-methylpropionate under alkaline conditions. The ester group is then hydrolyzed to yield bezafibrate . This method illustrates the chemical versatility and complexity involved in producing this compound.

Bezafibrate is primarily used for managing dyslipidemia and has shown effectiveness in reducing cardiovascular risks associated with high cholesterol levels. Beyond its lipid-lowering effects, it has been investigated for potential applications in treating conditions such as non-alcoholic fatty liver disease and certain types of cancer when combined with other therapeutic agents . Its ability to enhance insulin sensitivity also makes it a candidate for further research in diabetes management.

Interaction studies indicate that bezafibrate can interact with other medications, notably increasing the risk of adverse effects when combined with fenofibric acid. The pharmacodynamic interactions may enhance the lipid-lowering effects but also raise concerns regarding hepatic toxicity and myopathy . Therefore, careful monitoring is recommended when bezafibrate is administered alongside other lipid-modifying agents.

Bezafibrate shares structural and functional similarities with several other fibrates, including:

CompoundChemical StructurePrimary UseUnique Features
ClofibrateC₁₈H₁₈ClO₄Lipid-loweringFirst fibrate introduced; hepatotoxicity risk
FenofibrateC₂₁H₂₃O₄Lipid-loweringMore selective PPARα agonist; less hepatic side effects
CiprofibrateC₁₉H₂₂ClO₄Lipid-loweringSimilar mechanism but different side effect profile

Uniqueness of Bezafibrate:

  • Bezafibrate exhibits a broader range of biological activity compared to some other fibrates, particularly in enhancing insulin sensitivity.
  • It has shown potential benefits beyond lipid lowering, including anti-inflammatory properties and effects on glucose metabolism .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

361.1080858 g/mol

Monoisotopic Mass

361.1080858 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Melting Point

186 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y9449Q51XH

GHS Hazard Statements

Aggregated GHS information provided by 105 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (59.05%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of primary hyperlipidaemia types IIa, IIb, III, IV and V (Fredrickson classification) corresponding to groups I, II and III of the European Atherosclerosis Society guidelines - when diet alone or improvements in lifestyle such as increased exercise or weight reduction do not lead to an adequate response. Also for the treatment of secondary hyperlipidaemias, e.g. severe hypertriglyceridemias, when sufficient improvement does not occur after correction of the underlying disorder (e.g. diabetes mellitus).

Pharmacology

Bezafibrate is an antilipemic agent that lowers cholesterol and triglycerides. It decreases low density lipoproteins and increases high density lipoproteins. Bezafibrate lowers elevated blood lipids (triglycerides and cholesterol). Elevated VLDL and LDL are reduced by treatment with bezafibrate, whilst HDL-levels are increased. The activity of triglyceride lipases (lipoprotein lipase and hepatic lipoproteinlipase) involved in the catabolism of triglyceride-rich lipoproteins is increased by bezafibrate. In the course of the intensified degradation of triglyceride-rich lipoproteins (chylomicrons, VLDL) precursors for the formation of HDL are formed which explains an increase in HDL. Furthermore, cholesterol biosynthesis is reduced by bezafibrate, which is accompanied by a stimulation of the LDL-receptor-mediated lipoprotein catabolism. Elevated fibrinogen appears to be an important risk-factor, alongside the lipids, smoking and hypertension, in the development of atheroma. Fibrinogen plays an important role in viscosity, and therefore blood flow, and also appears to play an important role in thrombus development and lysability. Bezafibrate exerts an effect on thrombogenic factors. A significant decrease in elevated plasma fibrinogen levels can be achieved. This may lead, amongst other things, to a reduction in both blood and plasma viscosity. Inhibition of platelet aggregation has also been observed. A reduction in blood glucose concentration due to an increase in glucose tolerance has been reported in diabetic patients. In the same patients, the concentration of fasting and postprandial free fatty acids was reduced by bezafibrate.
Bezafibrate is an agonist of peroxisome proliferator-activated receptor alpha (PPARalpha) with antilipidemic activity. Bezafibrate decreases triglyceride levels, increases high density lipoprotein (HDL) cholesterol levels, and decreases total and low density lipoprotein (LDL) cholesterol levels.

MeSH Pharmacological Classification

Hypolipidemic Agents

ATC Code

C10AB02
C - Cardiovascular system
C10 - Lipid modifying agents
C10A - Lipid modifying agents, plain
C10AB - Fibrates
C10AB02 - Bezafibrate

Mechanism of Action

It is generally accepted that bezafibrate is likely an agonist of PPAR-alpha. However, certain other investigations have also suggested that the substance might also elicit some effects on PPAR-gamma and PPAR-delta too.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Peroxisome proliferator-activated receptor (PPAR)
NR1C1 (PPARA) [HSA:5465] [KO:K07294]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

41859-67-0

Absorption Distribution and Excretion

Bezafibrate is almost completely absorbed after oral administration. The relative bioavailability of bezafibrate retard compared to the standard form is about 70%.

Metabolism Metabolites

Hepatic.

Wikipedia

Bezafibrate
Pentoxyverine

Biological Half Life

1-2 hours

Use Classification

Pharmaceuticals -> Cardiovascular system -> Lipid modifying agents -> Lipid modifying agents, plain -> Fibrates -> Antilipemics

Dates

Modify: 2023-08-15
1: Erratum: Systematic review and meta-analysis: bezafibrate in patients with
2: Liu X, Yang X, Chen X, Zhang Y, Pan X, Wang G, Ye Y. Expression Profiling
3: Yin Q, Li J, Xia Y, Zhang R, Wang J, Lu W, Zhou Y, Zheng Y, Abudumijiti H,
4: Feng Y, Wang C, Liu Q, Meng Q, Huo X, Liu Z, Sun P, Yang X, Sun H, Qin J, Liu
5: Courchesne-Loyer A, St-Pierre V, Hennebelle M, Castellano CA, Fortier M,
6: Honda A, Ikegami T, Matsuzaki Y. Anti-gp210 and anti-centromere antibodies for
7: Mizuno S, Hirano K, Isayama H, Watanabe T, Yamamoto N, Nakai Y, Sasahira N,
8: Licinio R, Facciorusso A, Castellaneta NM, Di Leo A. Combination Therapy of
9: Djouadi F, Habarou F, Le Bachelier C, Ferdinandusse S, Schlemmer D, Benoist
10: Kobayashi J. How Does Bezafibrate Affect the Plasma LDL Cholesterol Levels? J
11: Hirose T, Teramoto T, Abe K, Taneyama T; J-BENEFIT study group. Determinants
12: Hosonuma K, Sato K, Yamazaki Y, Yanagisawa M, Hashizume H, Horiguchi N,
13: Saha L, Bhandari S, Bhatia A, Banerjee D, Chakrabarti A. Anti-kindling Effect
14: Vatanavicharn N, Yamada K, Aoyama Y, Fukao T, Densupsoontorn N, Jirapinyo P,
15: Shiochi H, Ohkura T, Fujioka Y, Sumi K, Yamamoto N, Nakanishi R, Matsuzawa K,
16: Ørngreen MC, Vissing J, Laforét P. No effect of bezafibrate in patients with
17: Bastin J, Bonnefont JP, Djouadi F, Bresson JL. Should the beneficial impact
18: Tanaka A, Hirohara J, Nakanuma Y, Tsubouchi H, Takikawa H. Biochemical
19: Shioya A, Takuma H, Yamaguchi S, Ishii A, Hiroki M, Fukuda T, Sugie H,
20: Gonçalves AG, Órfão JJ, Pereira MF. Ozonation of bezafibrate over ceria and

Explore Compound Types